molecular formula C15H18ClNS B2372883 1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole CAS No. 338422-84-7

1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole

Cat. No.: B2372883
CAS No.: 338422-84-7
M. Wt: 279.83
InChI Key: FCFBTDVRCHDRLO-UHFFFAOYSA-N
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Description

1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole is a useful research compound. Its molecular formula is C15H18ClNS and its molecular weight is 279.83. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Analysis and Potential Chemotherapeutic Applications

  • A spectroscopic investigation of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, used FT-IR and FT-Raman techniques. The molecule showed potential as a nonlinear optical material and exhibited properties suggestive of inhibitory activity against GPb, indicating potential as an anti-diabetic compound (Alzoman et al., 2015).

Mass Spectral Analysis

  • Mass spectra analysis of related compounds, such as 1-alkyl(cycloalkyl, alkoxyalkyl)-5-[(alkyl, allyl, benzyl)sulfanyl]-1H-pyrrol-2-amines, revealed insights into their fragmentation patterns under electron impact and chemical ionization, which is crucial for understanding their chemical behavior (Klyba et al., 2021).

Molecular Docking and Anti-Diabetic Potential

  • Another variant of the compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-trifluoromethyl)-anilino]pyrimidine-5-carbonitrile, underwent molecular docking studies suggesting inhibitory activity against GPb, hinting at potential anti-diabetic applications (Al-Omary et al., 2015).

Cytotoxic Activity and Crystal Structure

  • The synthesis of novel 5-methyl-4-thiopyrimidine derivatives, related to the query compound, showed varying cytotoxic activities against different cell lines. The structural characteristics of these compounds were also examined, which is essential for understanding their biological activities (Stolarczyk et al., 2018).

Structural Aspects of Solid Solution Formation

  • Investigations into structural aspects of compounds similar to the query chemical, such as rac-3-chloro-5-hydroxy-1-(4-methylbenzyl)-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one, revealed insights into the formation of crystal modifications and solid solutions (Lodochnikova et al., 2017).

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNS/c1-15(2,12-17-9-3-4-10-17)18-11-13-5-7-14(16)8-6-13/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFBTDVRCHDRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=CC=C1)SCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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